molecular formula C16H18O3 B2438994 [2-(Benzyloxy)-3-ethoxyphenyl]methanol CAS No. 851630-50-7

[2-(Benzyloxy)-3-ethoxyphenyl]methanol

Cat. No.: B2438994
CAS No.: 851630-50-7
M. Wt: 258.317
InChI Key: XGSSYQQGMMJMGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol typically involves the reaction of 2-hydroxy-3-ethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxy)-3-ethoxyphenyl]methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2-(Benzyloxy)-3-ethoxyphenyl]methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)-3-ethoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Benzyloxy)-3-ethoxyphenyl]methanol is unique due to its specific combination of benzyloxy and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-ethoxy-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-2-18-15-10-6-9-14(11-17)16(15)19-12-13-7-4-3-5-8-13/h3-10,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSSYQQGMMJMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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